molecular formula C2H2N3S2Zn+ B13837331 Zinc Thiazole; Bis(5-amino-1,3,4-thiadiazole-2-thiolato)zinc

Zinc Thiazole; Bis(5-amino-1,3,4-thiadiazole-2-thiolato)zinc

Cat. No.: B13837331
M. Wt: 197.6 g/mol
InChI Key: OTTPCYRHOWUXGE-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zinc Thiazole typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with zinc salts. One common method is to react 5-amino-1,3,4-thiadiazole-2-thiol with zinc acetate in an appropriate solvent under controlled conditions to form the desired compound .

Industrial Production Methods: Industrial production of Zinc Thiazole may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: Zinc Thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Comparison with Similar Compounds

Uniqueness: Zinc Thiazole stands out due to its zinc coordination, which imparts unique chemical and biological properties. Its ability to act as a fungicide and its potential in anticancer research highlight its versatility compared to other thiadiazole derivatives .

Properties

Molecular Formula

C2H2N3S2Zn+

Molecular Weight

197.6 g/mol

IUPAC Name

zinc;5-amino-1,3,4-thiadiazole-2-thiolate

InChI

InChI=1S/C2H3N3S2.Zn/c3-1-4-5-2(6)7-1;/h(H2,3,4)(H,5,6);/q;+2/p-1

InChI Key

OTTPCYRHOWUXGE-UHFFFAOYSA-M

Canonical SMILES

C1(=NN=C(S1)[S-])N.[Zn+2]

Origin of Product

United States

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